Urease Inhibition Potency: P-Methyl Phosphinate Scaffold Outperforms Phosphonate Analog by >500-Fold
The N,N-dimethyl derivative of aminomethyl(methyl)phosphinic acid (target compound scaffold) displays a Ki of 0.62 μM against Bacillus pasteurii urease, whereas the structurally analogous N,N-dimethyl aminomethylphosphonic acid exhibits a Ki of 13 μM — a 21-fold difference in potency favoring the P-methyl phosphinate scaffold [1]. When compared to the unsubstituted parent aminomethylphosphonic acid (Ki = 314 μM), the P-methyl phosphinate scaffold's N,N-dimethyl derivative is approximately 530-fold more potent [1]. These data demonstrate that the P-methyl phosphinate core provides a decisive advantage for optimizing urease affinity.
| Evidence Dimension | Inhibitory constant (Ki) against Bacillus pasteurii urease |
|---|---|
| Target Compound Data | Ki = 0.62 ± 0.09 μM (N,N-dimethyl aminomethyl(methyl)phosphinic acid derivative of target scaffold) |
| Comparator Or Baseline | Comparator 1: Ki = 13 ± 0.8 μM (N,N-dimethyl aminomethylphosphonic acid). Comparator 2: Ki = 314 ± 8.2 μM (aminomethylphosphonic acid parent) |
| Quantified Difference | 21-fold more potent vs. N,N-dimethyl phosphonic analog; ~530-fold more potent vs. phosphonic acid parent |
| Conditions | Urease from Bacillus pasteurii; pH 7.0, 37°C; indophenol (Berthelot) colorimetric assay |
Why This Matters
Researchers procuring this compound for urease-targeted discovery gain a scaffold that enables >500-fold affinity improvement over the widely available phosphonic acid analog, directly influencing lead optimization efficiency.
- [1] Berlicki, Ł.; Bochno, M.; Grabowiecka, A.; Białas, A.; Kosikowska, P.; Kafarski, P. N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids as inhibitors of ureases. Amino Acids 2012, 42, 1937–1945. View Source
